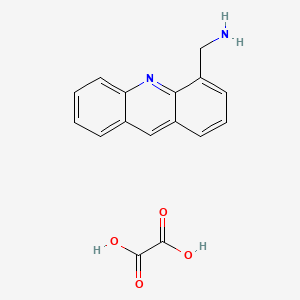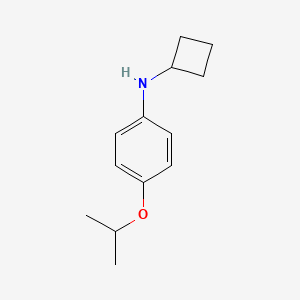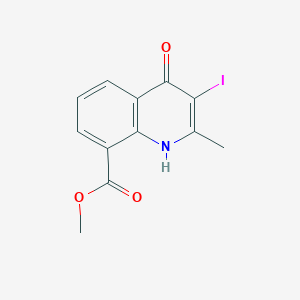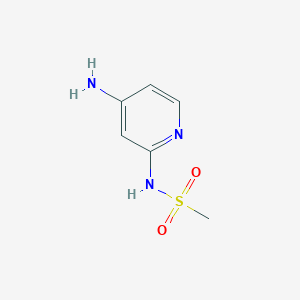
N-(4-Aminopyridin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminopyridin-2-yl)methanesulfonamide is an organic compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position and a methanesulfonamide group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminopyridin-2-yl)methanesulfonamide typically involves the reaction of 4-aminopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminopyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in nitro derivatives, while reduction leads to the formation of primary amines .
Applications De Recherche Scientifique
N-(4-Aminopyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Aminopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-Aminopyridin-2-yl)methanesulfonamide include:
- N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide
- N-Methyl-N-(piperidin-4-yl)methanesulfonamide .
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H9N3O2S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
N-(4-aminopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H3,7,8,9) |
Clé InChI |
PZLLPYDTGZPUNC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=NC=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


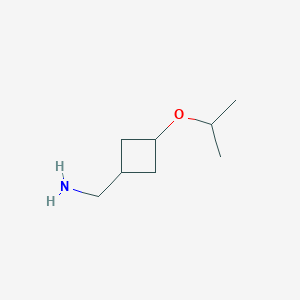

![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
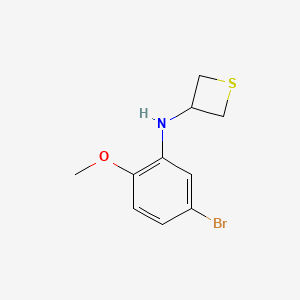
![3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996331.png)
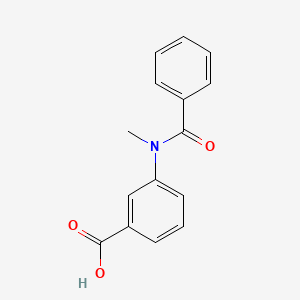
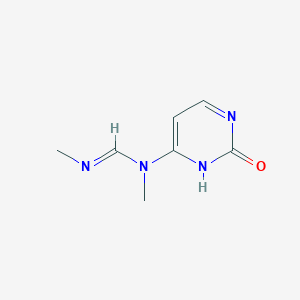
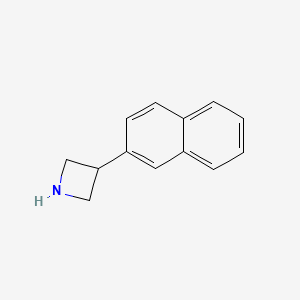
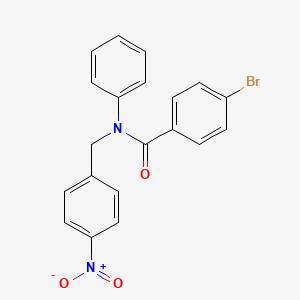
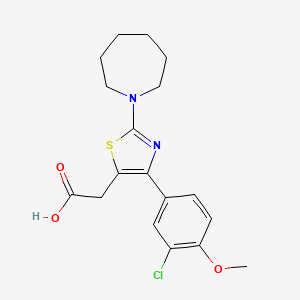
![2-Bromo-8-(3,5-dichlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12996349.png)
